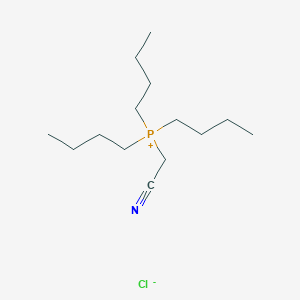Tributyl(cyanomethyl)phosphonium Chloride
CAS No.: 82358-61-0
Cat. No.: VC3738068
Molecular Formula: C14H29ClNP
Molecular Weight: 277.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 82358-61-0 |
|---|---|
| Molecular Formula | C14H29ClNP |
| Molecular Weight | 277.81 g/mol |
| IUPAC Name | tributyl(cyanomethyl)phosphanium;chloride |
| Standard InChI | InChI=1S/C14H29NP.ClH/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3;/h4-9,11-14H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | JCHWNYYARSRCKZ-UHFFFAOYSA-M |
| SMILES | CCCC[P+](CCCC)(CCCC)CC#N.[Cl-] |
| Canonical SMILES | CCCC[P+](CCCC)(CCCC)CC#N.[Cl-] |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Tributyl(cyanomethyl)phosphonium chloride is identified by the CAS Registry Number 82358-61-0 and possesses the molecular formula C₁₄H₂₉ClNP with a molecular weight of 277.82 g/mol . The compound features a central phosphorus atom bonded to three butyl chains and one cyanomethyl group, with a chloride counterion . This structure confers its distinctive chemical properties and reactivity patterns that make it valuable across various applications.
Physical Properties
This compound appears as a white to almost white crystalline solid or powder at room temperature . It has a melting point ranging from 97.0 to 101.0°C, demonstrating its stability under standard laboratory conditions . The compound exhibits good solubility in methanol and other organic solvents, which enhances its utility in various chemical applications . It is classified as hygroscopic, meaning it readily absorbs moisture from the air, necessitating storage under inert gas conditions to maintain its integrity .
The following table summarizes the key physical and chemical properties of tributyl(cyanomethyl)phosphonium chloride:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₉ClNP |
| Molecular Weight | 277.82 g/mol |
| Physical State (20°C) | Solid |
| Appearance | White to almost white powder or crystals |
| Melting Point | 97.0-101.0°C |
| Solubility | Soluble in methanol and other organic solvents |
| Storage Conditions | Room temperature (preferably <15°C, cool, dark place) |
| Special Handling | Store under inert gas; hygroscopic |
Research Applications
Organic Synthesis
Tributyl(cyanomethyl)phosphonium chloride serves as a versatile reagent in various organic reactions, particularly in the formation of complex molecules for pharmaceutical development . Its ability to facilitate reactions between immiscible phases makes it particularly valuable in synthetic chemistry. The compound functions effectively in promoting carbon-carbon bond formation, which is essential for constructing the complex molecular architectures found in many pharmaceutical compounds.
The phosphonium salt participates in numerous synthetic pathways, providing enhanced reaction efficiency compared to traditional methods. Its quaternary structure allows it to effectively transfer reactants between aqueous and organic phases, improving reaction yields and reducing the need for harsh reaction conditions or environmentally problematic solvents.
Electrochemistry Applications
In electrochemistry, tributyl(cyanomethyl)phosphonium chloride is employed in the creation of ionic liquids, which are crucial for enhancing the efficiency of electrochemical processes in energy storage systems . These ionic liquids improve conductivity and stability in batteries and supercapacitors, addressing key challenges in energy storage technology.
The unique properties of phosphonium-based ionic liquids include:
-
Wide electrochemical windows
-
High thermal stability
-
Low volatility
-
Enhanced ionic conductivity
-
Resistance to electrochemical degradation
These characteristics make tributyl(cyanomethyl)phosphonium chloride-derived ionic liquids valuable components in next-generation energy storage technologies, potentially contributing to more efficient and sustainable energy solutions .
Biological Applications
Researchers utilize tributyl(cyanomethyl)phosphonium chloride as a phosphonium salt in studies related to cell membrane permeability . This application aids in drug delivery systems by enhancing therapeutic efficacy through improved cellular uptake of pharmaceutical compounds .
The phosphonium group's lipophilic nature and positive charge allow compounds containing this moiety to interact effectively with cell membranes, potentially facilitating transmembrane transport of therapeutic agents. This property is particularly valuable in developing targeted delivery systems for drugs that normally exhibit poor bioavailability or limited cellular penetration .
Material Science Contributions
In material science, tributyl(cyanomethyl)phosphonium chloride is utilized in the development of advanced materials, including polymers and coatings . Its unique properties help improve the durability and performance of these materials, making them more suitable for various industrial applications.
When incorporated into polymer formulations, the compound can alter surface properties, mechanical strength, and chemical resistance . These modifications may result in materials with enhanced performance characteristics, including:
-
Improved thermal stability
-
Better chemical resistance
-
Enhanced mechanical properties
-
Modified surface interactions
-
Reduced environmental degradation
These improvements expand the potential applications of such materials across industries ranging from automotive to aerospace to consumer products.
Environmental Chemistry
Tributyl(cyanomethyl)phosphonium chloride plays a role in environmental chemistry by aiding in the remediation of contaminated sites . It helps stabilize heavy metals and other pollutants, contributing to environmental protection efforts . The compound's ability to form complexes with metal ions allows it to immobilize contaminants in soil and water, reducing their bioavailability and potential environmental impact.
This application represents an important contribution to sustainable remediation technologies, providing potential alternatives to more destructive or resource-intensive cleanup methods . Research continues to explore optimized formulations and application methods to maximize effectiveness while minimizing any potential environmental impacts of the remediation process itself.
| Specification | Value |
|---|---|
| Purity | >98.0% (T) |
| Appearance | White to almost white powder or crystals |
| Melting point | 97.0-101.0°C |
| Solubility in methanol | Almost transparent solution |
These specifications ensure consistent performance in research applications and reproducible results across studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume